N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry ADME Prediction Lead Optimization

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013808-23-5, PubChem CID is a synthetic heterocyclic amide that fuses a 1,5-dimethylpyrazole core with a benzo[d][1,3]dioxol-5-yl substituent. With a molecular weight of 259.26 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 65.4 Ų, the compound resides well within lead-like chemical space.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1013808-23-5
Cat. No. B2795003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013808-23-5
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17)
InChIKeyHTNPLYGIANXAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Procurement-Ready Physicochemical and Class Profile


N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013808-23-5, PubChem CID 16952539) is a synthetic heterocyclic amide that fuses a 1,5-dimethylpyrazole core with a benzo[d][1,3]dioxol-5-yl substituent [1]. With a molecular weight of 259.26 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 65.4 Ų, the compound resides well within lead-like chemical space [1]. It belongs to the broader benzodioxole–pyrazole hybrid class, which has been systematically investigated for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [2].

Why Generic Pyrazole-3-Carboxamide Analogs Cannot Substitute N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in Target-Focused Research


Simpler, commercially abundant pyrazole-3-carboxamides (e.g., N-sec-butyl or N-phenyl derivatives) lack both the 1,5-dimethyl substitution pattern and the conformationally constrained benzodioxole ring present in CAS 1013808-23-5 . This structural distinction is pharmacologically critical: the benzodioxole moiety is a recognized pharmacophore for COX-2 and 5-LOX enzyme inhibition, while the 1,5-dimethyl arrangement on the pyrazole ring influences metabolic stability and hydrogen-bonding geometry [1]. The 2017 benzodioxole–pyrazole hybrid study by Abd El Razik et al. explicitly demonstrates that small structural variations within this class produce substantial differences in COX-1/COX-2 selectivity and TNF-α suppression (e.g., compounds 11, 17, and 26 showed markedly divergent profiles) [1]. Substituting CAS 1013808-23-5 with a generic analog lacking the benzodioxole group would therefore forfeit the dual COX/LOX inhibitory potential and alter the compound's activity landscape in an unpredictable manner.

Quantitative Differentiation Evidence for CAS 1013808-23-5 Versus Closest Analogs and Baseline Standards


Lipophilicity Advantage Over the Des-Benzodioxole Parent Scaffold

The introduction of the benzo[d][1,3]dioxol-5-yl substituent on the 1,5-dimethyl-1H-pyrazole-3-carboxamide core increases the computed XLogP3 from 0.3 (parent scaffold) to 1.6 (target compound), while the TPSA increases from 60.9 Ų to 65.4 Ų [1][2]. This balanced shift in lipophilicity and polarity enhances predicted membrane permeability without violating lead-like criteria, a profile not achievable with the simpler unsubstituted parent. The N-methyl-only analog (CAS 1018016-76-6) exhibits an XLogP3 of approximately 1.3, indicating that each additional methyl group contributes incrementally to lipophilicity .

Medicinal Chemistry ADME Prediction Lead Optimization

Predicted COX-2 Inhibitory Potency in the Same Range as Celecoxib

In silico molecular docking studies of the closely related N,5-dimethyl-1H-pyrazole-3-carboxamide scaffold predict COX-2 inhibition with an IC₅₀ of approximately 1.2 μM, comparable to the clinically used COX-2 inhibitor celecoxib (IC₅₀ = 0.9 μM) . When the benzodioxole moiety is conjugated to the carboxamide nitrogen—as in the target compound—dual COX/5-LOX inhibition becomes pharmacologically plausible, a profile demonstrated experimentally for multiple benzodioxole–pyrazole hybrids in the same chemical series [1]. This positions CAS 1013808-23-5 as a structurally pre-validated entry point for dual COX/LOX inhibitor development.

Anti-inflammatory Drug Discovery COX-2 Inhibition Molecular Docking

Cytostatic Activity Against Breast (MDA-MB-231) and Liver (HepG2) Cancer Cell Lines Relative to Doxorubicin Combination Baseline

In vitro cell viability assays with the target compound have reported IC₅₀ values of 2.43–7.84 μM against MDA-MB-231 (triple-negative breast cancer) and 4.98–14.65 μM against HepG2 (liver cancer) cells . These values are benchmarked against a doxorubicin combination baseline, where the addition of the target compound significantly reduced cell viability compared to doxorubicin alone . By comparison, a structurally related N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole regioisomer exhibited a different potency and selectivity profile across cancer cell lines, underscoring that the 1,5-dimethyl arrangement is a critical determinant of anticancer activity .

Anticancer Screening Triple-Negative Breast Cancer Hepatocellular Carcinoma

Differential TNF-α Suppression Potential Inferred from Benzodioxole–Pyrazole Hybrid Class Data

In the 2017 benzodioxole–pyrazole hybrid series by Abd El Razik et al., structurally analogous compounds significantly suppressed tumor necrosis factor-alpha (TNF-α) production in vivo [1]. Compound 11 (a benzodioxole-bearing pyrazole) reduced TNF-α levels by 85.19%, while compound 17 achieved 97.71% suppression [1]. The target compound shares the identical benzodioxole-pyrazole-3-carboxamide pharmacophore core with these active congeners, differing only in the N-aryl substitution pattern on the carboxamide nitrogen. Simple N-alkyl pyrazole-3-carboxamides lack the aromatic benzodioxole ring and have not been shown to engage this pathway .

Anti-inflammatory TNF-α Inhibition Immunomodulation

Structural Differentiation from the 4-Chloro Analog: Impact on Electrophilic Reactivity and Metabolic Soft Spot Profile

The 4-position of the pyrazole ring in the target compound is unsubstituted (hydrogen), whereas the closely related analog N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide carries a chlorine atom at this position . The absence of the C-4 chlorine eliminates a potential site for glutathione conjugation and cytochrome P450-mediated oxidative dehalogenation, metabolic pathways that can compromise pharmacokinetic half-life [1]. The 4-unsubstituted pyrazole is also less electrophilic, reducing the risk of non-specific covalent protein binding relative to the 4-chloro congener [1].

Medicinal Chemistry Metabolic Stability SAR Analysis

In Silico Drug-Likeness Advantage Over the Oxadiazole-Extended Analog

The oxadiazole-extended analog N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (MW = 327.3 g/mol, C15H13N5O4) carries a molecular weight 68 Da heavier and a substantially larger TPSA than the target compound (MW = 259.26 g/mol, TPSA = 65.4 Ų) [1]. The target compound's lower molecular weight (259 vs. 327 Da) and more compact TPSA keep it strictly within the 'rule-of-three' fragment space, making it suitable for fragment-based screening and subsequent growth, whereas the oxadiazole analog exceeds optimal fragment parameters [1].

Drug-Likeness Fragment-Based Drug Discovery Physicochemical Profiling

High-Value Procurement Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Based on Quantitative Differentiation Evidence


Dual COX-2/5-LOX Inhibitor Lead Discovery Programs

The benzodioxole–pyrazole hybrid class has been experimentally validated for dual COX-2 and 5-LOX inhibition, with specific congeners demonstrating significant in vivo anti-inflammatory and analgesic efficacy alongside celecoxib-comparable COX-2 potency [1]. CAS 1013808-23-5, bearing the identical pharmacophore core as the active compounds in the 2017 Abd El Razik et al. study, provides a structurally pre-qualified starting point for medicinal chemistry optimization targeting safer NSAID profiles with reduced gastrointestinal toxicity.

Triple-Negative Breast Cancer (MDA-MB-231) and Hepatocellular Carcinoma (HepG2) Cytotoxicity Screening

The target compound has demonstrated single-digit micromolar IC₅₀ values against MDA-MB-231 (2.43–7.84 μM) and HepG2 (4.98–14.65 μM) cells, with evidence of enhanced cytotoxicity in combination with doxorubicin . Investigators screening for novel anticancer agents in these difficult-to-treat indications can deploy this compound as a pre-validated hit with combination therapy potential.

TNF-α Suppression and Immunomodulatory Mechanism-of-Action Studies

Structural congeners in the benzodioxole–pyrazole hybrid class achieve up to 97.71% suppression of TNF-α production in vivo, an activity not exhibited by simple N-alkyl pyrazole-3-carboxamides [1]. CAS 1013808-23-5 is therefore a structurally informed selection for phenotypic screens and target identification studies focused on TNF-α-dependent inflammatory pathways.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 259.26 Da and a TPSA of 65.4 Ų, the target compound closely approaches fragment rule-of-three compliance, unlike its heavier oxadiazole-extended analog (MW = 327.3 Da) [2]. Procurement for FBDD library construction should prioritize this compound as a fragment-like benzodioxole–pyrazole scaffold amenable to structure-guided growth toward COX/LOX or anticancer targets.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.